molecular formula C11H16N2 B2432853 (1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine CAS No. 1092351-24-0

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine

Cat. No. B2432853
M. Wt: 176.263
InChI Key: OLVAFKNXBLPWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine, commonly known as EMMA, is a chemical compound that belongs to the class of indole-based psychedelics. It has gained significant attention in recent years due to its potential use in scientific research as a tool for studying the human brain and its functions.

Scientific Research Applications

Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists

Research led by Sniecikowska et al. (2020) explored novel derivatives of methanamine with a focus on serotonin 5-HT1A receptors. They discovered compounds that acted as biased agonists with diverse signaling fingerprints, translating into distinct in vivo profiles. This research has implications for developing drug candidates for various central nervous system pathologies with enhanced therapeutic activity and reduced side effects (Sniecikowska et al., 2020).

Synthesis of Novel (2,3-Dihydro-1H-indol-5-ylmethyl)amine

Ogurtsov and Rakitin (2021) synthesized new (2,3-dihydro-1H-indol-5-ylmethyl)amine from a specific precursor. They characterized its structure through various spectroscopic techniques, suggesting its potential as an intermediate for producing substances with useful pharmacological properties (Ogurtsov & Rakitin, 2021).

Anticonvulsant Agents from Heterocyclic Schiff Bases

Pandey and Srivastava (2011) synthesized novel Schiff bases showing anticonvulsant activity. They employed various spectroscopy methods for chemical structure confirmation. The study found that several compounds exhibited significant seizures protection, highlighting the potential of these bases in medicinal chemistry (Pandey & Srivastava, 2011).

Iso-Pictet-Spengler Reactions for Access to Indole Core Structures

Schönherr and Leighton (2012) reported on enantioselective iso-Pictet-Spengler reactions involving (1H-indol-4-yl)methanamine. This method provided access to underexplored indole-based core structure motifs in medicinal chemistry, demonstrating potential applications in drug development (Schönherr & Leighton, 2012).

Other Notable Studies

  • Novel synthesis techniques for indole derivatives, with potential in medicinal chemistry (Schlosser et al., 2015).
  • Investigations into the potential of indole derivatives as anticancer agents through SIRT1 inhibition (Panathur et al., 2013).

properties

IUPAC Name

(1-ethyl-2,3-dihydroindol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-13-6-5-10-7-9(8-12)3-4-11(10)13/h3-4,7H,2,5-6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVAFKNXBLPWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-2,3-dihydro-1h-indol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.